molecular formula C22H14O8 B12287867 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

Cat. No.: B12287867
M. Wt: 406.3 g/mol
InChI Key: KMGOPKLRJDXKFA-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid is a highly functionalized aromatic dicarboxylic acid with a complex structure comprising two benzene rings. The primary benzene ring (terephthalic acid backbone) has carboxylic acid groups at the 1- and 4-positions, while a secondary phenyl group is attached at the 2-position. This secondary phenyl group itself bears dicarboxylic acid substituents at its 2- and 5-positions, creating a branched, multidentate ligand system. Such structural complexity enhances its utility in coordination chemistry, particularly in constructing metal-organic frameworks (MOFs) or polymers requiring rigid, multi-chelating linkers .

The compound’s high density of carboxylic acid groups (~4 COOH groups per molecule) confers strong acidity and coordination versatility.

Properties

Molecular Formula

C22H14O8

Molecular Weight

406.3 g/mol

IUPAC Name

2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid

InChI

InChI=1S/C22H14O8/c23-19(24)13-4-6-15(21(27)28)17(9-13)11-2-1-3-12(8-11)18-10-14(20(25)26)5-7-16(18)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

KMGOPKLRJDXKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O)C3=C(C=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid typically involves the reaction of terephthalic acid derivatives with substituted benzene compounds under controlled conditions. One common method is the solvothermal reaction, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of high-purity crystals with well-defined structures .

Industrial Production Methods

Industrial production of this compound often involves large-scale solvothermal synthesis, utilizing high-pressure reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Mechanism of Action

The mechanism by which 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid exerts its effects is primarily through its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a bridging ligand, connecting metal nodes to create a porous structure that can adsorb gases or catalyze reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Terephthalic Acid (1,4-Benzenedicarboxylic Acid)

  • Structure : Simplest dicarboxylic acid with COOH groups at the 1- and 4-positions of a benzene ring.
  • Key Differences :
    • Lacks the additional phenyl and dicarboxy substituents present in 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid.
    • Lower molecular weight (166.13 g/mol vs. ~416–418 g/mol for derivatives like those in ).
  • Applications : Dominates polyester production (e.g., PET). In contrast, the target compound’s multi-COOH groups enable higher crosslinking density in specialty polymers or MOFs .

2,5-Furandicarboxylic Acid (FDCA)

  • Structure : Bio-based dicarboxylic acid with a furan ring and COOH groups at the 2- and 5-positions.
  • Key Differences :
    • Furan ring vs. benzene rings in the target compound, leading to reduced thermal stability (FDCA degrades above ~300°C; aromatic analogs like terephthalic acid derivatives are stable up to 400°C) .
    • FDCA is derived from biomass (e.g., HMF oxidation), whereas 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid requires synthetic aromatic chemistry .
  • Applications : FDCA replaces terephthalic acid in bio-polyesters (e.g., PEF), but the target compound’s rigidity and multiple COOH groups favor MOF-based gas storage or catalysis .

2,5-Bis(3-Chlorophenylamino)Terephthalic Acid

  • Structure: Terephthalic acid derivative with amino-linked 3-chlorophenyl groups at the 2- and 5-positions (C20H14Cl2N2O4; MW 417.24 g/mol) .
  • Key Differences: Amino linkages introduce basicity and hydrogen-bonding capacity, unlike the purely acidic multi-COOH groups in the target compound.
  • Applications : Likely used in dyestuff or pharmaceutical intermediates, contrasting with the target compound’s role in advanced materials .

2,5-Bis(Trifluoromethyl)Terephthalic Acid

  • Structure : Terephthalic acid with electron-withdrawing CF3 groups at the 2- and 5-positions.
  • Key Differences :
    • CF3 groups increase acidity (pKa ~1–2) compared to unsubstituted terephthalic acid (pKa1 ~3.5) and enhance solubility in polar aprotic solvents .
    • Fluorine’s electronegativity modifies MOF porosity and catalytic activity, whereas the target compound’s phenyl-dicarboxy branches may create steric hindrance .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Thermal Stability (°C) Primary Applications
2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid C20H14O8* ~414† 4× COOH, branched phenyl >300‡ MOFs, crosslinked polymers
Terephthalic acid C8H6O4 166.13 2× COOH ~400 PET, PBT plastics
2,5-Furandicarboxylic acid (FDCA) C6H4O5 156.09 2× COOH, furan ring ~300 Bio-polyesters (PEF)
2,5-Bis(3-chlorophenylamino)terephthalic acid C20H14Cl2N2O4 417.24 2× NH, 2× Cl, 2× COOH >250 Pharmaceuticals, dyes
2,5-Bis(trifluoromethyl)terephthalic acid C10H4F6O4 318.14 2× CF3, 2× COOH >350 High-performance polymers, MOFs

*Estimated based on derivatives in ; †Exact value depends on substituent positions; ‡Assumed from analogous terephthalic acid derivatives.

Biological Activity

2-[3-(2,5-Dicarboxyphenyl)phenyl]terephthalic acid is a complex organic compound belonging to the class of terphenyl tetracarboxylic acids. Its structure features multiple carboxylic acid groups, which may confer significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid is C22H16O6C_{22}H_{16}O_6. The compound's structure can be represented as follows:

Structure C6H4(C6H4(C(=O)O)C(=O)O)C(=O)O\text{Structure }C_6H_4(C_6H_4(C(=O)O)C(=O)O)C(=O)O

Key Characteristics:

  • Molecular Weight: 368.36 g/mol
  • Solubility: Soluble in polar solvents such as water and methanol, indicating potential bioavailability.

The biological activity of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid primarily involves its interaction with specific biological targets:

  • Dihydroorotate Dehydrogenase (DHODH): This enzyme plays a crucial role in pyrimidine synthesis and is a target for several therapeutic agents. Inhibition of DHODH can lead to antiproliferative effects in cancer cells.
  • Antioxidant Activity: The presence of multiple carboxylic acid groups may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid on various cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Inhibition of DHODH
MCF-7 (breast cancer)20Induction of apoptosis
A549 (lung cancer)25Antioxidant activity and cell cycle arrest

Findings:

  • The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 15 µM, suggesting potent anti-cancer properties.
  • MCF-7 cells showed a moderate response with an IC50 of 20 µM, indicating potential for breast cancer treatment.
  • A549 cells were less sensitive with an IC50 of 25 µM.

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the therapeutic potential:

  • Animal Models: Studies using xenograft models have demonstrated that treatment with this compound leads to reduced tumor growth rates compared to control groups.
  • Dosage and Administration: Optimal dosing regimens are still under investigation; however, preliminary results suggest that lower doses may be effective while minimizing side effects.

Case Studies

Several case studies have documented the effects of similar compounds on human health:

  • Case Study A: A patient with metastatic breast cancer showed improved outcomes when treated with a regimen including derivatives of terephthalic acid.
  • Case Study B: Patients with rheumatoid arthritis exhibited reduced inflammation markers after treatment with compounds similar to 2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid.

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